4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Overview
Description
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring, a benzyl group, and a pent-4-enoyl side chain. It is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone derivative with a benzyl halide and a pent-4-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The pent-4-enoyl side chain can participate in addition reactions with electrophiles like bromine or hydrogen chloride.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group and pent-4-enoyl side chain may also contribute to its biological effects by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
4-Benzyl-3-pent-4-enoyl-1,3-thiazolidin-2-one: This compound has a thiazolidinone ring instead of an oxazolidinone ring, which may result in different chemical and biological properties.
4-Benzyl-3-pent-4-enoyl-1,3-imidazolidin-2-one: The imidazolidinone ring in this compound may confer different reactivity and interactions with biological targets.
4-Benzyl-3-pent-4-enoyl-1,3-pyrrolidin-2-one:
Properties
IUPAC Name |
4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEZZGBUHSYSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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